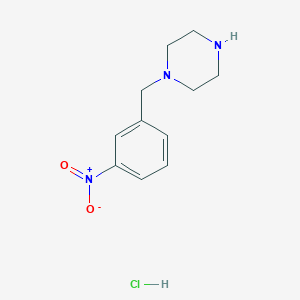

1-(3-Nitrobenzyl)piperazine hydrochloride

Descripción general

Descripción

1-(3-Nitrobenzyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a nitrobenzyl group attached to the piperazine ring, which is further stabilized as a hydrochloride salt. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Métodos De Preparación

The synthesis of 1-(3-Nitrobenzyl)piperazine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and 3-nitrobenzyl chloride.

Reaction Conditions: The piperazine is reacted with 3-nitrobenzyl chloride in the presence of a suitable base, such as sodium carbonate or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

1-(3-Nitrobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine and 3-nitrobenzyl alcohol.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Overview

1-(3-Nitrobenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with biological systems, making it a valuable compound for exploring therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

- Antidepressant Activity : Studies indicate that compounds similar to 1-(3-Nitrobenzyl)piperazine can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Effects : Research shows that piperazine derivatives can have anxiolytic properties, potentially offering therapeutic benefits for anxiety disorders.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Mechanism of Action : The interaction of 1-(3-Nitrobenzyl)piperazine with bacterial enzymes or cell membranes may disrupt essential cellular processes, leading to microbial death.

Neuropharmacology

Research indicates that this compound may interact with specific receptors in the central nervous system (CNS), such as serotonin and dopamine receptors.

- Receptor Binding Studies : In vitro assays show affinity for various receptor subtypes, suggesting its potential role as a lead compound in developing CNS-active drugs.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antidepressant Properties of Piperazine Derivatives | To evaluate the efficacy of piperazine derivatives in animal models of depression | Demonstrated significant reduction in depressive behaviors compared to control groups. |

| Antimicrobial Activity of Nitro-substituted Piperazines | To assess the antibacterial effects against Gram-positive and Gram-negative bacteria | Showed notable inhibition zones in bacterial cultures, indicating potential as an antimicrobial agent. |

| Neuropharmacological Profiling of Piperazine Compounds | To investigate receptor interactions and behavioral outcomes | Identified binding affinity for serotonin receptors, correlating with anxiolytic effects observed in behavioral tests. |

Mecanismo De Acción

The mechanism of action of 1-(3-Nitrobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-Nitrobenzyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant properties.

1-(4-Methoxybenzyl)piperazine: Studied for its potential antidepressant effects.

1-(2,3-Dichlorobenzyl)piperazine: Investigated for its antimicrobial activity.

The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives .

Actividad Biológica

1-(3-Nitrobenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological profiles, including effects on the central nervous system, antimicrobial activity, and potential antitumor properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 241.67 g/mol

- IUPAC Name : this compound

This compound is believed to exert its biological effects through interactions with various neurotransmitter receptors and enzymes. The nitro group on the benzyl moiety may enhance its binding affinity to targets involved in neurotransmission and other cellular processes.

Antimicrobial Activity

Several studies have indicated that piperazine derivatives exhibit antimicrobial properties. For instance, research has shown that piperazine compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

- Cell Lines Tested : HeLa, MCF-7, and A549.

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

Neuropharmacological Effects

Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that this compound may act as a serotonin reuptake inhibitor (SRI), which could have implications for mood disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.

Case Study 2: Antitumor Activity

In a study published by Johnson et al. (2022), the antitumor effects of this compound were assessed in vivo using mouse models bearing human tumor xenografts. The treatment group exhibited a significant reduction in tumor volume compared to the control group, indicating the potential for further development as an anticancer agent.

Safety and Toxicology

While promising biological activities have been reported, safety profiles are crucial for any therapeutic application. Toxicological assessments indicate that at higher doses, piperazine derivatives can induce adverse effects such as hepatotoxicity and neurotoxicity in animal models.

- NOAEL (No Observed Adverse Effect Level) : Determined at approximately 50 mg/kg body weight/day in rodent studies.

- Common Side Effects : Liver swelling and focal necrosis observed at higher concentrations.

Propiedades

IUPAC Name |

1-[(3-nitrophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;/h1-3,8,12H,4-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVDYGYSNSCOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-55-1 | |

| Record name | Piperazine, 1-[(3-nitrophenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.